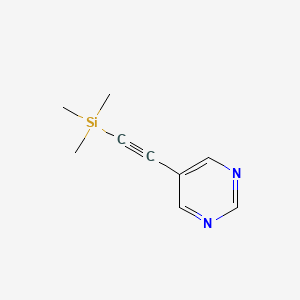

5-((Trimethylsilyl)ethynyl)pyrimidine

Beschreibung

Contextualization within Organosilicon Chemistry and Ethynyl (B1212043) Functionalities

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, provides a vast toolkit for modern organic synthesis. wikipedia.org Organosilicon compounds are often valued for their unique reactivity and stability. researchgate.net Within this field, the trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, is one of the most common and useful moieties. It frequently serves as a protecting group for terminal alkynes, as seen in 5-((trimethylsilyl)ethynyl)pyrimidine. The Si-C bond in the TMS-alkyne is stable to many reaction conditions but can be selectively cleaved, typically using fluoride (B91410) ions or mild basic conditions, to reveal the terminal alkyne. nih.gov This protective strategy is crucial for sequential synthesis, preventing the reactive terminal C-H bond of the alkyne from interfering with other chemical transformations.

The ethynyl (alkyne) functionality itself is a cornerstone of synthetic chemistry due to the high electron density of the carbon-carbon triple bond, which makes it a reactive yet controllable functional group. Terminal alkynes are particularly valuable as they can participate in a wide array of carbon-carbon bond-forming reactions. Among the most prominent of these is the palladium-catalyzed Sonogashira cross-coupling reaction, which joins an alkyne with an aryl or vinyl halide. researchgate.netnih.gov This reaction is a powerful method for constructing complex molecular frameworks. The presence of the TMS-protected ethynyl group in this compound thus positions it as a key precursor, ready for deprotection and subsequent coupling reactions to introduce diverse substituents onto the pyrimidine (B1678525) ring. nih.govchemshuttle.com

Significance in Pyrimidine Heterocyclic Chemistry

The pyrimidine ring is a fundamental heterocyclic system in chemistry and biology. wikipedia.org It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. gsconlinepress.comnih.gov Beyond its biological role, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of synthetic drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. gsconlinepress.comnih.govorientjchem.orgresearchgate.net

The significance of this compound lies in its capacity as a versatile building block for modifying this important heterocyclic core. The introduction of substituents at the C5 position of the pyrimidine ring is a common strategy in drug discovery to modulate biological activity and pharmacokinetic properties. researchgate.net The ethynyl group at this position acts as a synthetic handle, enabling chemists to append a variety of other molecular fragments. Following the removal of the trimethylsilyl protecting group, the resulting terminal alkyne can be used in Sonogashira couplings to attach aryl, heteroaryl, or other unsaturated groups. nih.gov This modular approach allows for the systematic synthesis of libraries of novel pyrimidine derivatives for screening in drug discovery programs and for the development of new materials. chemshuttle.comgsconlinepress.com

Historical Development of Alkynyl-Substituted Pyrimidine Systems

The study of pyrimidine chemistry has a rich history, beginning with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, in 1879 and the preparation of the parent pyrimidine heterocycle in 1900. wikipedia.org Early research focused on the synthesis and properties of the core ring system and its naturally occurring derivatives. However, the targeted synthesis of specifically functionalized pyrimidines, such as those bearing alkynyl groups, is a more recent development, driven largely by advances in organometallic chemistry.

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized synthetic chemistry and provided powerful new tools for C-C bond formation. The Sonogashira reaction, in particular, proved to be an exceptionally efficient method for the alkynylation of halogenated heterocycles. researchgate.netnih.gov This enabled the direct introduction of alkyne functionalities onto the pyrimidine ring, a transformation that was previously difficult to achieve. The development of this methodology paved the way for the synthesis of compounds like this compound and its analogs. These molecules are typically synthesized via a Sonogashira coupling between a halogenated pyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-iodopyrimidine) and trimethylsilylacetylene (B32187). This advancement has made alkynyl-substituted pyrimidines readily accessible precursors for further chemical exploration. researchgate.netnih.gov

Overview of Research Trajectories and Academic Relevance

In contemporary research, this compound and related alkynyl pyrimidines are highly relevant intermediates with diverse applications. Their primary use is in medicinal chemistry and drug discovery. researchgate.net Researchers utilize these compounds as starting materials to synthesize novel molecules with potential therapeutic properties. For example, alkynyl-substituted pyrimidines have been incorporated into compounds designed as inhibitors of protozoan parasites, kinase inhibitors for cancer therapy, and antiviral agents. nih.govnih.govnih.govmdpi.com The pyrimidine core often serves to mimic natural nucleosides or to interact with specific biological targets, while the substituent introduced via the alkyne linker is used to fine-tune binding affinity and selectivity. mdpi.com

Beyond pharmaceuticals, these compounds are finding use in materials science and chemical biology. The alkyne group, after deprotection, is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This allows for the efficient and specific conjugation of the pyrimidine moiety to other molecules, such as polymers, biomolecules, or fluorescent dyes. chemshuttle.com This trajectory is leading to the development of new molecular probes for biological imaging and advanced materials with tailored electronic or photophysical properties. The academic relevance of this compound is therefore rooted in its role as an enabling tool for innovation across multiple scientific disciplines, providing a reliable and versatile platform for constructing novel and functional molecules. nih.govchemshuttle.com

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes the key physical and chemical properties of the title compound.

| Property | Value | Reference(s) |

| CAS Number | 216309-28-3 | chemshuttle.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₂N₂Si | sigmaaldrich.com |

| Molecular Weight | 176.29 g/mol | sigmaaldrich.com |

| IUPAC Name | 5-[(trimethylsilyl)ethynyl]pyrimidine | sigmaaldrich.com |

| Appearance | White to off-white crystalline solid | chemshuttle.com |

| Melting Point | 70-75 °C | chemshuttle.com |

| Boiling Point | 223.5 ± 22.0 °C (Predicted) | chemicalbook.com |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | chemicalbook.com |

| Solubility | Soluble in ethyl acetate (B1210297), dichloromethane, THF; sparingly soluble in water. | chemshuttle.com |

Table 2: Key Reactions Involving Alkynyl Pyrimidines

This table outlines principal synthetic transformations where this compound (after deprotection) or similar alkynyl pyrimidines serve as key substrates.

| Reaction Name | Description | Typical Reagents & Conditions | Application Example | Reference(s) |

| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide. | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), amine base (e.g., TEA) | Synthesis of aryl-substituted pyrimidines for biological screening. | researchgate.netnih.govnih.gov |

| TMS Deprotection | Removes the trimethylsilyl protecting group to reveal a terminal alkyne. | Fluoride source (e.g., TBAF) or mild base (e.g., K₂CO₃) in a protic solvent. | Prerequisite step before using the alkyne in subsequent reactions. | nih.gov |

| Click Chemistry (CuAAC) | Forms a triazole ring by reacting a terminal alkyne with an azide (B81097). | Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent. | Bioconjugation; linking the pyrimidine scaffold to biomolecules or probes. | chemshuttle.com |

| Cycloaddition Reactions | The alkyne participates as a dienophile or dipolarophile to form new rings. | Varies depending on the reaction partner (e.g., dienes, azides, nitrones). | Construction of complex fused heterocyclic systems. | mdpi.comrsc.org |

Eigenschaften

IUPAC Name |

trimethyl(2-pyrimidin-5-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESYUGWNHQDZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571835 | |

| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216309-28-3 | |

| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the 5-Substituted Pyrimidine (B1678525) Core Synthesis

The construction of the 5-substituted pyrimidine core is a foundational aspect of synthesizing the target molecule. A common and effective strategy involves the use of a pre-functionalized pyrimidine, typically a 5-halopyrimidine such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine (B189635). These halogenated pyrimidines serve as versatile electrophilic partners in cross-coupling reactions, allowing for the direct installation of the desired (trimethylsilyl)ethynyl moiety. The choice of halogen is critical, with iodides generally exhibiting higher reactivity than bromides, which can influence the choice of catalytic system and reaction conditions.

Direct Ethynylation and Subsequent Silylation Pathways

An alternative, though less commonly reported, approach involves a two-step sequence of direct ethynylation followed by silylation. This pathway would first introduce a terminal ethynyl (B1212043) group at the 5-position of the pyrimidine ring to form 5-ethynylpyrimidine (B139185). This intermediate would then be subsequently protected with a trimethylsilyl (B98337) group, typically by reaction with a silylating agent like trimethylsilyl chloride in the presence of a suitable base. This method's viability is contingent on the successful and high-yielding synthesis and isolation of the potentially volatile and reactive 5-ethynylpyrimidine intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions for C(sp²)-C(sp) Bond Formation

The most prevalent and efficient method for the synthesis of 5-((trimethylsilyl)ethynyl)pyrimidine is through transition metal-catalyzed cross-coupling reactions. These reactions directly form the C(sp²)-C(sp) bond between the pyrimidine ring and the alkyne. Palladium and copper are the most frequently employed metals in these transformations, with the Sonogashira coupling being the preeminent methodology.

Optimization of Sonogashira Coupling and Its Variations

The Sonogashira coupling is a powerful reaction that couples terminal alkynes with aryl or vinyl halides. In the context of synthesizing this compound, this involves the reaction of a 5-halopyrimidine with trimethylsilylacetylene (B32187). The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.

Optimization of the Sonogashira coupling is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of palladium catalyst, the copper source, the base, the solvent, and the reaction temperature. For instance, various palladium sources such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and palladium(II) acetate (B1210297) can be used, often in combination with phosphine (B1218219) ligands. The selection of a suitable amine base, like triethylamine (B128534) or diisopropylethylamine, is also critical for the reaction's success. Both traditional thermal conditions and microwave irradiation have been successfully employed to drive the reaction.

| Catalyst System | Halopyrimidine | Alkyne | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | 5-Iodopyrimidine | Trimethylsilylacetylene | Et₃N | THF | Room Temp. | High |

| Pd(OAc)₂ / PPh₃ / CuI | 5-Bromopyrimidine | Trimethylsilylacetylene | i-Pr₂NEt | DMF | 80 | Good |

| Pd(PPh₃)₄ / CuI | 5-Iodopyrimidine | Trimethylsilylacetylene | Et₃N | Acetonitrile | Microwave | High |

Exploration of Other Palladium- and Copper-Catalyzed Methodologies

While the Sonogashira coupling is the most common, other palladium- and copper-catalyzed cross-coupling reactions can theoretically be employed for the formation of the C(sp²)-C(sp) bond.

The Stille coupling , which involves the reaction of an organostannane with an organic halide, is a viable alternative. In this case, a 5-halopyrimidine could be coupled with (trimethylsilylethynyl)tributylstannane in the presence of a palladium catalyst. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.

The Suzuki coupling , another powerful palladium-catalyzed reaction, typically forms C-C bonds between organoboron compounds and organic halides. While less common for C(sp²)-C(sp) bond formation, the use of an alkynylboron reagent, such as a (trimethylsilylethynyl)boronate ester, with a 5-halopyrimidine could potentially yield the desired product.

Copper-catalyzed reactions, often referred to as "copper-mediated" or "copper-promoted," can also facilitate the coupling of alkynes with aryl halides, sometimes in the absence of palladium. These reactions often require higher temperatures and specific ligands to proceed efficiently.

Catalyst Design and Ligand Effects in Coupling Reactions

The design of the catalyst, particularly the choice of ligand coordinated to the palladium center, plays a pivotal role in the efficiency and selectivity of the cross-coupling reaction. The ligand can influence the stability of the catalyst, the rate of oxidative addition and reductive elimination (key steps in the catalytic cycle), and the tolerance of various functional groups.

For the Sonogashira coupling of 5-halopyrimidines, phosphine ligands such as triphenylphosphine (B44618) (PPh₃) are commonly used. The steric and electronic properties of the phosphine ligand can be modulated to optimize the reaction. For instance, bulkier and more electron-rich phosphines can sometimes lead to more active catalysts. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often providing high stability and reactivity. The choice of ligand can be critical in preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper co-catalyst.

Stereoselective and Regioselective Synthesis of Advanced Pyrimidine Derivatives

While the synthesis of this compound itself does not involve the creation of stereocenters, this compound serves as a valuable precursor for the synthesis of more complex and advanced pyrimidine derivatives where stereoselectivity and regioselectivity are crucial.

The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be selectively removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF or K₂CO₃ in methanol) to reveal the terminal 5-ethynylpyrimidine. This terminal alkyne is a versatile functional handle that can participate in a variety of subsequent reactions. For example, it can undergo further Sonogashira couplings with different aryl or vinyl halides to introduce new substituents at the terminus of the ethynyl group.

Furthermore, the alkyne functionality can be a key element in cycloaddition reactions, such as the [3+2] cycloaddition with azides (Click chemistry) to form triazoles, or in Diels-Alder reactions where it can act as a dienophile. These reactions can be designed to proceed with high regioselectivity and, in the presence of chiral catalysts or auxiliaries, with high stereoselectivity, leading to the formation of complex, enantiomerically enriched pyrimidine-containing molecules. The pyrimidine ring itself can also direct the regioselectivity of reactions on the appended side chain.

Implementation of Green Chemistry Principles in Synthetic Routes

The synthesis of this compound, a significant building block in medicinal chemistry and materials science, has traditionally relied on classical methodologies. However, with the increasing emphasis on sustainable chemical practices, the focus has shifted towards the incorporation of green chemistry principles to minimize environmental impact and enhance reaction efficiency. These modern approaches aim to reduce waste, decrease energy consumption, and utilize less hazardous materials.

Key green chemistry strategies that have been explored for the synthesis of pyrimidine derivatives, and are applicable to this compound, include the use of alternative energy sources like microwave irradiation and ultrasound, the development of copper-free reaction conditions, and the utilization of environmentally benign solvents.

One of the most pivotal reactions in the synthesis of this compound is the Sonogashira coupling, which forms the carbon-carbon bond between the pyrimidine ring and the trimethylsilylacetylene moiety. Greener adaptations of this reaction are central to the sustainable production of this compound.

Detailed Research Findings

Recent research has demonstrated the successful application of green chemistry principles to Sonogashira coupling reactions involving heterocyclic compounds. While specific studies focusing exclusively on this compound are emerging, the methodologies developed for analogous structures provide a clear blueprint for its sustainable synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. rasayanjournal.co.in In the context of the Sonogashira coupling, microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of byproducts. For the synthesis of this compound, a microwave-assisted Sonogashira coupling of a 5-halopyrimidine with trimethylsilylacetylene would represent a significant green improvement over conventional heating methods.

Copper-Free Sonogashira Coupling: The traditional Sonogashira reaction often employs a copper(I) co-catalyst, which can lead to the formation of undesirable homocoupling byproducts and introduces concerns regarding copper contamination in the final product. nih.govrsc.org The development of copper-free Sonogashira protocols is a key advancement in green chemistry. nih.govrsc.orgvander-lingen.nlnih.gov These methods typically rely on highly efficient palladium catalysts and suitable bases to proceed effectively, thereby simplifying purification processes and reducing the environmental footprint of the synthesis. nih.govrsc.orgvander-lingen.nlnih.gov

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Research has focused on replacing these with more sustainable alternatives. For Sonogashira couplings, greener solvents such as water, ionic liquids, and biorenewable solvents are being explored. rasayanjournal.co.in The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and abundant nature.

Solvent-Free and Mechanochemical Methods: An even more environmentally friendly approach is the complete elimination of solvents. Solvent-free reactions, often conducted under ball-milling (mechanochemical) conditions, can lead to highly efficient and clean transformations. nih.govijnc.ir This technique reduces waste and simplifies product isolation. The application of mechanochemistry to the Sonogashira coupling for the synthesis of this compound would represent a cutting-edge green synthetic route.

A hypothetical green synthetic route for this compound would involve the microwave-assisted, copper-free Sonogashira coupling of 5-bromopyrimidine with trimethylsilylacetylene in a green solvent, or potentially under solvent-free conditions. The use of a highly active and recyclable palladium catalyst would further enhance the sustainability of the process.

| Parameter | Conventional Method | Greener Alternative | Green Advantage |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, lower energy consumption |

| Catalyst System | Palladium catalyst with copper(I) co-catalyst | Copper-free palladium catalyst | Avoids toxic copper, simplifies purification |

| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Water, ionic liquids, or solvent-free | Reduced use of hazardous and volatile solvents |

| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput, energy savings |

| Waste Generation | Higher due to side reactions and solvent use | Lower due to higher selectivity and no/less solvent | Minimized environmental impact |

Fundamental Reactivity and Mechanistic Investigations

Reactivity of the Trimethylsilyl-Ethynyl Moiety

The (trimethylsilyl)ethynyl group is a cornerstone of modern synthetic chemistry, serving as a stable, protected form of a terminal alkyne. Its reactivity is dominated by transformations that either cleave the silicon-carbon bond to liberate the reactive terminal alkyne or utilize the triple bond directly in cycloaddition and addition reactions.

Desilylation Reactions for Terminal Alkyne Generation

The removal of the trimethylsilyl (B98337) group is a crucial first step for many subsequent reactions. This protiodesilylation is typically accomplished under mild conditions, which prevents the degradation of sensitive substrates. nih.gov The resulting terminal alkyne, 5-ethynylpyrimidine (B139185), is a key intermediate for cross-coupling reactions, cycloadditions, and other transformations.

Common methods for the desilylation of TMS-protected alkynes involve fluoride (B91410) ion sources or basic conditions. Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a widely used method. nih.gov Alternatively, milder basic conditions, such as potassium carbonate in methanol, can effectively cleave the C-Si bond. nih.gov The choice of reagent can be critical, especially when other base-labile or silyl-protected functional groups are present in the molecule. For instance, hindered silyl (B83357) groups like triisopropylsilyl (TIPS) are more robust and may require different conditions for removal, allowing for selective deprotection strategies in more complex molecules. organic-chemistry.org One study on the deprotection of a related TIPS-ethynylpyrimidine noted that while the reaction proceeds, the low yield was attributed to the water solubility of the product, highlighting a practical challenge in the synthesis of heteroaromatic terminal alkynes. scielo.org.mxresearchgate.net

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | nih.gov |

| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature to Reflux | nih.gov |

| Silver Fluoride (AgF) | Methanol (MeOH) | Room Temperature | scielo.org.mx |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | - | organic-chemistry.org |

Cycloaddition Reactions (e.g., [2+2+2], [3+2] Cycloadditions)

The alkyne functionality, once deprotected, is an excellent substrate for cycloaddition reactions, providing a powerful tool for the construction of five- and six-membered rings.

[3+2] Cycloadditions: The most prominent example of a [3+2] cycloaddition involving alkynes is the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ijrpc.comyoutube.com This reaction involves the coupling of a terminal alkyne (like 5-ethynylpyrimidine) with an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov The reaction can be performed in a one-pot fashion where the desilylation of 5-((trimethylsilyl)ethynyl)pyrimidine is followed by the in-situ cycloaddition with an azide. nih.gov This methodology is highly valued for its reliability, stereoselectivity, and broad functional group tolerance. wikipedia.org

[2+2+2] Cycloadditions: These reactions provide a route to substituted benzene or pyridine rings by combining three unsaturated components. The transition-metal-catalyzed [2+2+2] cycloaddition of an alkyne with a nitrile offers an efficient synthesis of pyridines. nih.gov In the context of this compound, the pyrimidine (B1678525) ring itself contains nitrile-like C=N bonds. However, a more common application would involve the reaction of the deprotected 5-ethynylpyrimidine with an external nitrile and another alkyne, or the trimerization with two other alkyne molecules, to construct highly substituted polycyclic aromatic systems. These reactions are often catalyzed by cobalt, nickel, or rhodium complexes. researchgate.net

Electrophilic and Nucleophilic Additions to the Alkyne

The reactivity of the alkyne towards addition reactions is heavily influenced by the electronic nature of the pyrimidine ring.

Electrophilic Additions: In a typical electrophilic addition, the π-electrons of the alkyne attack an electrophile (e.g., H⁺ from HBr), forming a vinyl carbocation intermediate which is then trapped by a nucleophile (Br⁻). libretexts.orgchemistrysteps.comjove.com However, the pyrimidine ring is strongly electron-withdrawing. This property reduces the electron density of the attached alkyne, thereby deactivating it towards electrophilic attack compared to electron-rich alkyl- or aryl-acetylenes. byjus.com Consequently, electrophilic additions to 5-ethynylpyrimidine generally require harsh conditions.

Nucleophilic Additions: Conversely, the electron-withdrawing nature of the pyrimidine ring makes the alkyne an excellent Michael acceptor, rendering it susceptible to nucleophilic attack. wikipedia.org After desilylation to the terminal alkyne, the β-carbon of the ethynyl (B1212043) group becomes electrophilic. Nucleophiles such as thiols, amines, or alkoxides can add across the triple bond in a conjugate or Michael addition fashion. youtube.comlibretexts.orgmasterorganicchemistry.com This reactivity is a powerful method for carbon-heteroatom bond formation. The reaction proceeds via attack of the nucleophile on the terminal carbon, followed by protonation of the resulting vinyl anion to yield the corresponding vinylpyrimidine derivative.

Reactivity Profile of the Pyrimidine Heterocycle

The pyrimidine ring is a π-deficient heterocycle, a characteristic that makes it susceptible to nucleophilic attack and metalation, particularly when appropriately substituted.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

The synthesis of this compound typically involves a Sonogashira cross-coupling reaction between (trimethylsilyl)acetylene and a halogenated pyrimidine, such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine (B189635). The precursors for these reactions, particularly di- or tri-halogenated pyrimidines, are themselves highly reactive towards nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is favored in electron-poor aromatic systems. wikipedia.orgchemistrysteps.com The reaction proceeds via an initial addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (halide) to restore aromaticity. masterorganicchemistry.com The presence of the two electron-withdrawing nitrogen atoms in the pyrimidine ring activates it for this type of substitution. In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs selectively at the 4-position over the 2-position. stackexchange.com This regioselectivity is a well-established principle in pyrimidine chemistry.

| Substrate | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Ammonia (NH₃) | 4-Amino-2-chloropyrimidine | stackexchange.com |

| 2,4-Dichloropyrimidine | Sodium Methoxide (NaOMe) | 4-Methoxy-2-chloropyrimidine | stackexchange.com |

| 4,6-Dichloropyrimidine | Ammonia (NH₃) | 4-Amino-6-chloropyrimidine | - |

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves a directing metalation group (DMG) that complexes with an organolithium base, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org

For π-deficient heterocycles like pyrimidine, direct deprotonation can be achieved even without a classical DMG, as the ring nitrogens themselves can coordinate the lithium reagent and the ring protons are inherently more acidic. harvard.edu To prevent competitive nucleophilic addition of the organolithium reagent to the ring, sterically hindered bases such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. researchgate.net Research has shown that 2- and 4-substituted pyrimidines can be lithiated at the 5-position. researchgate.net In the case of this compound, the 5-position is already occupied. Therefore, functionalization via DoM would target the C4 or C6 positions, which are ortho to the C5 position. The regioselectivity between C4 and C6 would be influenced by steric factors and the specific reaction conditions, including the base used. The resulting lithiated pyrimidine can then be quenched with various electrophiles to introduce a wide range of functional groups. harvard.eduuwindsor.ca

Regioselectivity and Stereochemical Control in Pyrimidine Derivatization

The derivatization of the pyrimidine core in molecules like this compound is a key area of study, with regioselectivity being a critical factor in the synthesis of specifically substituted pyrimidine derivatives. While detailed studies focusing exclusively on this compound are limited, the principles of regioselectivity can be inferred from studies on related pyrimidine systems.

The pyrimidine ring is inherently electron-deficient, which dictates its reactivity towards nucleophiles and electrophiles. The positions on the ring (2, 4, 5, and 6) exhibit different electronic densities, leading to preferential sites for substitution. For instance, in reactions involving pyrazolamines and enynones to form pyrazolo[1,5-a]pyrimidines, the substitution pattern is highly regioselective. This highlights the intrinsic directing effects of the nitrogen atoms within the pyrimidine ring and the influence of substituents on the reacting partner nih.govdoi.org.

In the context of derivatizing silylated pyrimidines, such as in glycosylation reactions, the use of silyl protecting groups on the pyrimidine nucleobases can direct the regioselectivity of sugar-base coupling. For example, the glycosylation of 5-trimethylsilyluracil leads to the formation of α- and β-anomers, indicating that while the position of substitution (N1) can be controlled, the stereochemistry of the newly formed bond can be influenced by reaction conditions and the nature of the reactants nih.gov.

Stereochemical control in the derivatization of this compound would be particularly relevant in addition reactions across the ethynyl bond or in reactions involving the pyrimidine ring that create new chiral centers. For instance, in the addition of organolithium reagents to related fluoroalkenes, a high degree of stereoselectivity has been observed, suggesting that the steric and electronic environment around the reactive site plays a crucial role in determining the stereochemical outcome acs.org. While direct evidence for this compound is not available, it is plausible that similar principles of steric hindrance and electronic interactions would govern the stereochemistry of additions to its ethynyl moiety.

Table 1: Factors Influencing Regioselectivity and Stereochemistry in Pyrimidine Derivatization (based on related systems)

| Factor | Influence on Regioselectivity | Influence on Stereochemistry |

| Electronic Effects of Pyrimidine Ring | Directs nucleophilic attack to electron-deficient positions (e.g., 2, 4, 6) and electrophilic attack to positions of higher electron density. | Can influence the approach of reagents, favoring the formation of one stereoisomer over another. |

| Steric Hindrance | Large substituents can block access to adjacent positions, favoring reaction at less hindered sites. | The steric bulk of both the substrate and the reagent can dictate the facial selectivity of addition reactions. |

| Protecting Groups | Silyl groups on the pyrimidine can direct the site of further substitution. | Can influence the conformation of the molecule, thereby affecting the stereochemical outcome of subsequent reactions. |

| Reaction Conditions (Solvent, Temperature) | Can alter the reactivity of reagents and the stability of intermediates, thereby changing the regiochemical outcome. | Can affect the equilibrium between different stereoisomers and the activation energies for their formation. |

| Catalysts | Can coordinate to specific sites on the pyrimidine ring, directing the reaction to a particular position. | Chiral catalysts can create a chiral environment around the substrate, leading to enantioselective or diastereoselective transformations. |

Reaction Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively reported in the literature. However, insights can be drawn from mechanistic investigations of similar reaction types, such as nucleophilic aromatic substitution (SNAr) on other heterocyclic systems.

Kinetic investigations are crucial for understanding reaction rates and the factors that influence them. For instance, in SNAr reactions, the rate is dependent on the concentration of both the substrate and the nucleophile, as well as the nature of the solvent and the leaving group. The use of different bases in such reactions can lead to distinct concentration profiles, sometimes exhibiting sigmoidal curves, which can suggest autocatalytic pathways or the formation of a more active catalytic species during the reaction rsc.org.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for probing the thermodynamics of reactions. For instance, studies on the cycloaddition reactions of related silylated compounds have used DFT to explore the energy profiles of different reaction pathways and to determine the relative stability of intermediates and transition states mdpi.com. Such computational approaches could be applied to this compound to predict the kinetic and thermodynamic parameters of its various potential reactions.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms and the identification of transient intermediates are fundamental to understanding the reactivity of this compound. While specific mechanistic studies on this compound are scarce, the reactivity of the pyrimidine and trimethylsilylethynyl moieties allows for predictions based on well-established reaction mechanisms.

The pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the 2, 4, or 6-positions. The mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group. The stability of this intermediate is a key factor in determining the reaction rate .

The trimethylsilylethynyl group can participate in a variety of reactions. The trimethylsilyl group can be cleaved under certain conditions to yield the terminal alkyne, which can then undergo reactions such as Sonogashira coupling, click chemistry (cycloadditions), and hydration. The mechanism of these reactions is well-documented. For example, the Sonogashira coupling involves a catalytic cycle with palladium and copper, featuring oxidative addition, transmetalation, and reductive elimination steps.

In cycloaddition reactions, the ethynyl group can act as a dienophile or a dipolarophile. Theoretical studies on the (3+2) cycloaddition between related silylated nitroethenes and nitrile N-oxides have explored the possibility of stepwise mechanisms involving zwitterionic or biradical intermediates, in addition to concerted pathways mdpi.comrsc.org. The nature of the substituents and the solvent can significantly influence which mechanistic pathway is favored.

The coordination chemistry of a related molecule, 5-(2-(4-bromophenyl)ethynyl)pyrimidine, on a silver surface has been studied, revealing the formation of organometallic dimers and tetramers as intermediates. This demonstrates the ability of the pyrimidine nitrogen atoms and the ethynyl group to coordinate with metal centers, which is a key step in many catalytic reactions researchgate.net.

Table 2: Potential Reaction Mechanisms and Intermediates for this compound

| Reaction Type | Proposed Mechanism | Potential Intermediates |

| Nucleophilic Aromatic Substitution | Stepwise addition-elimination | Meisenheimer complex |

| Desilylation | Fluoride- or acid-catalyzed cleavage | Silyl-stabilized carbocation or pentacoordinate silicon species |

| Sonogashira Coupling (of desilylated alkyne) | Catalytic cycle (Pd/Cu) | Alkynylpalladium(II) complex, alkynylcopper(I) species |

| (3+2) Cycloaddition | Concerted or stepwise | Zwitterionic or biradical species |

| Metal-Catalyzed Reactions | Coordination, oxidative addition, etc. | Organometallic complexes |

Design, Synthesis, and Academic Exploration of Derivatives and Analogues

Structural Modification of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, but it also offers opportunities for structural diversification.

While the trimethylsilyl group is the most common protecting group for terminal alkynes due to its stability and ease of removal, the synthesis of analogues with different silyl (B83357) substituents is a key strategy for modulating the compound's properties. The Sonogashira cross-coupling reaction is a powerful tool for forging the carbon-carbon bond between a 5-halopyrimidine and a silyl-protected acetylene. wikipedia.orglibretexts.org This reaction's versatility allows for the use of various silylacetylenes, thereby introducing different alkyl or aryl groups on the silicon atom.

For instance, coupling of 5-iodopyrimidine (B189635) with commercially available silylacetylenes such as triethylsilylacetylene, tert-butyldimethylsilylacetylene, or phenyldimethylsilylacetylene would yield the corresponding 5-((trialkylsilyl)ethynyl)pyrimidine or 5-((aryldialkylsilyl)ethynyl)pyrimidine derivatives. The variation in the steric bulk and electronic properties of these silyl groups can influence the compound's reactivity, solubility, and potential for further functionalization.

Table 1: Examples of Silyl-Substituted Ethynylpyrimidines via Sonogashira Coupling

| Entry | 5-Halopyrimidine | Silylacetylene | Silyl Substituent |

|---|---|---|---|

| 1 | 5-Iodopyrimidine | Trimethylsilylacetylene (B32187) | Trimethylsilyl (TMS) |

| 2 | 5-Bromopyrimidine (B23866) | Triethylsilylacetylene | Triethylsilyl (TES) |

| 3 | 5-Iodopyrimidine | tert-Butyldimethylsilylacetylene | tert-Butyldimethylsilyl (TBDMS) |

These modifications allow for a differential deprotection strategy, where one silyl group can be selectively removed in the presence of another, enabling stepwise elaboration of the molecule.

A crucial step in the synthetic utility of 5-((trimethylsilyl)ethynyl)pyrimidine is the controlled cleavage of the silyl group to unveil the terminal alkyne. This deprotection opens up a plethora of possibilities for further molecular elaboration. The choice of deprotection agent is critical to ensure the integrity of the pyrimidine (B1678525) ring and any other functional groups present.

Common methods for the desilylation of trimethylsilylacetylenes include treatment with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol. The resulting 5-ethynylpyrimidine (B139185) is a key intermediate for a variety of subsequent reactions.

One of the most prominent applications of the terminal alkyne is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govidtdna.comtcichemicals.com This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). This strategy has been widely used to link the pyrimidine core to other molecules, including biomolecules and fluorescent tags. acs.org

Furthermore, the terminal alkyne can undergo various other transformations, such as:

Sonogashira coupling: Reaction with aryl or vinyl halides to introduce further carbon-based substituents.

Cyclization reactions: Intramolecular or intermolecular cyclizations to form fused heterocyclic systems.

Hydration: Conversion of the alkyne to a ketone functionality.

Functionalization Strategies for the Pyrimidine Ring

The pyrimidine ring itself is a hub for chemical modification, allowing for the introduction of various functional groups that can significantly alter the molecule's chemical and physical properties.

The introduction of substituents at various positions of the pyrimidine ring is a well-established strategy to create a diverse range of analogues.

Halogenation: Halogen atoms, particularly chlorine and bromine, can be introduced onto the pyrimidine ring and serve as versatile handles for subsequent cross-coupling reactions. For instance, direct halogenation of pyrimidine nucleosides at the C-5 position has been achieved using N-halosuccinimides. elsevierpure.com Similar strategies could be applied to 5-ethynylpyrimidine derivatives.

Amination: Amino groups can be introduced through nucleophilic aromatic substitution of a halogenated pyrimidine precursor or via modern catalytic methods like the Buchwald-Hartwig amination. mdpi.com A variety of primary and secondary amines can be used, leading to a wide range of N-substituted 2-aminopyrimidine (B69317) derivatives. libretexts.orgnih.govresearchgate.net

Hydroxylation and Alkoxylation: Hydroxy groups can be introduced, leading to pyrimidin-2-ol or pyrimidin-4-ol derivatives, which exist in tautomeric equilibrium with their corresponding oxo forms. Alkoxy groups can be installed via nucleophilic substitution of a chloropyrimidine with an alkoxide. The synthesis of 2-alkoxy-substituted heterocycles has been reported using various methods. mdpi.comkuleuven.be

Table 2: Examples of Functionalized Pyrimidine Derivatives

| Position of Substitution | Functional Group | Synthetic Method |

|---|---|---|

| C-2, C-4, or C-6 | Halogen (Cl, Br) | Halogenation |

| C-2, C-4, or C-6 | Amino (-NH2, -NHR, -NR2) | Nucleophilic Substitution, Buchwald-Hartwig Amination |

| C-2, C-4, or C-6 | Hydroxy (-OH) | Hydrolysis of Halopyrimidine |

The ethynyl (B1212043) group at the 5-position of the pyrimidine ring is a key functional group for the construction of fused heterocyclic systems. The reactivity of the alkyne allows for various cyclization strategies to build additional rings onto the pyrimidine core.

Pyrazolo[3,4-d]pyrimidines: This fused system can be synthesized from appropriately substituted pyrimidine precursors. For instance, a 5-alkynyl-4-aminopyrimidine could potentially undergo cyclization with a suitable reagent to form the pyrazole (B372694) ring. Several synthetic routes to pyrazolo[3,4-d]pyrimidines have been reported, often starting from pyrazole precursors and building the pyrimidine ring. nih.govrsc.org However, the use of a 5-ethynylpyrimidine derivative as a starting material for the pyrazole ring formation is an area of active research.

Thieno[2,3-d]pyrimidines: The synthesis of thieno[2,3-d]pyrimidines often involves the Gewald reaction, starting from a ketone or aldehyde, a nitrile with an active methylene (B1212753) group, and elemental sulfur. ijacskros.comnih.govrsc.orgnih.gov An alternative approach could involve the cyclization of a 5-ethynylpyrimidine derivative bearing a suitable sulfur-containing substituent at the 4- or 6-position.

The combination of Sonogashira coupling and subsequent functionalization of the pyrimidine ring provides a powerful strategy for the synthesis of multi-substituted pyrimidine scaffolds. mdpi.comresearchgate.netmdpi.com Starting from a dihalopyrimidine, sequential Sonogashira couplings with different alkynes can be performed to introduce two distinct ethynyl moieties. Alternatively, a single Sonogashira coupling can be followed by functionalization at other positions of the pyrimidine ring.

For example, a 2,4-dichloro-5-iodopyrimidine (B155428) could undergo a Sonogashira coupling at the 5-position with trimethylsilylacetylene. The resulting 2,4-dichloro-5-((trimethylsilyl)ethynyl)pyrimidine (B8529937) can then be further functionalized at the 2- and 4-positions through nucleophilic substitution with various amines, alcohols, or thiols. This sequential approach allows for the controlled and systematic introduction of multiple points of diversity, leading to the creation of complex and densely functionalized pyrimidine derivatives.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 5-Ethynylpyrimidine |

| 5-Iodopyrimidine |

| 5-Bromopyrimidine |

| Trimethylsilylacetylene |

| Triethylsilylacetylene |

| tert-Butyldimethylsilylacetylene |

| Phenyldimethylsilylacetylene |

| 5-((Triethylsilyl)ethynyl)pyrimidine |

| 5-((tert-Butyldimethylsilyl)ethynyl)pyrimidine |

| 5-((Phenyldimethylsilyl)ethynyl)pyrimidine |

| Tetrabutylammonium fluoride |

| Potassium carbonate |

| 5-Ethynyl-2-aminopyrimidine |

| 5-Ethynyl-N-substituted-pyrimidin-2-amine |

| 5-Ethynylpyrimidin-2-ol |

| 5-Ethynylpyrimidin-4-ol |

| 2-Alkoxy-5-ethynylpyrimidine |

| 4-Alkoxy-5-ethynylpyrimidine |

| Pyrazolo[3,4-d]pyrimidine |

| Thieno[2,3-d]pyrimidine |

| 2,4-Dichloro-5-iodopyrimidine |

Structure-Reactivity and Structure-Function Relationship Studies in Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and function. humanjournals.com For pyrimidine analogues, these studies involve systematically modifying the pyrimidine core and its substituents to observe the resulting changes in their chemical and physical properties.

The pyrimidine ring contains two nitrogen atoms, which makes it an electron-deficient (π-deficient) system. This electronic nature influences its reactivity in various chemical reactions. Substituents on the pyrimidine ring can significantly alter its electronic properties and, consequently, its reactivity. For example, introducing electron-donating or electron-withdrawing groups can modulate the ring's susceptibility to nucleophilic or electrophilic attack. gsconlinepress.com

In the context of this compound analogues, key areas of modification include:

The Pyrimidine Core: Alterations at positions 2, 4, and 6 of the pyrimidine ring can dramatically impact the molecule's properties. For instance, the introduction of different functional groups like amino, hydroxyl, or halogen moieties can create new points for chemical diversification and influence intermolecular interactions.

The Ethynyl Linker: The rigidity of the ethynyl linker is a key structural feature. Modifications to this linker, while less common, could affect the spatial orientation of the substituents. More frequently, the terminal alkyne (after deprotection of the TMS group) is used as a handle for cycloaddition reactions to attach various other molecular fragments. nih.gov

The Terminal Group: Replacing the trimethylsilyl group with other protecting groups or with functional moieties allows for the synthesis of diverse analogues.

The reactivity of the ethynyl group itself is a subject of study. In 7-ethynyl-8-aza-7-deazaadenosine, an analogue containing a similar functional group, the reactivity in copper-catalyzed azide/alkyne cycloaddition (CuAAC) reactions was found to be sensitive to the local molecular environment and secondary structure. nih.gov Such findings are crucial for designing targeted chemical modifications and understanding the functional consequences of structural changes.

Development of Libraries for High-Throughput Screening

The development of chemical libraries is a cornerstone of modern chemical research and drug discovery, enabling the rapid screening of thousands to millions of compounds. nih.gov The this compound scaffold is an attractive starting point for constructing focused screening libraries due to its synthetic tractability and the diverse functionalities that can be introduced.

The process of developing a screening library from this scaffold typically involves a combinatorial or parallel synthesis approach. Key features of this process include:

Scaffold-Based Design: The pyrimidine core acts as the central scaffold. A variety of building blocks can be attached at different positions on the ring and via the ethynyl linker.

Combinatorial Synthesis: By reacting the core scaffold with a collection of diverse reactants, a large number of distinct products can be generated systematically. For example, after deprotecting the alkyne, it can be reacted with a library of azides via the CuAAC "click" reaction to generate a library of triazole-containing pyrimidine derivatives. Similarly, the pyrimidine ring can be functionalized through reactions like nucleophilic aromatic substitution.

Diversity and Complexity: The goal is to create a library of compounds with high structural diversity. This increases the probability of identifying molecules with desired properties during a screening campaign. The inclusion of various functional groups and three-dimensional structural features is critical. dovepress.com

High-throughput screening (HTS) technologies are then used to evaluate these libraries. dovepress.com These automated systems can rapidly test large numbers of compounds for specific chemical or physical properties. The quality of the screening library is a crucial determinant of the success of any HTS campaign. nih.gov Libraries derived from versatile scaffolds like this compound are valuable because they allow for the systematic exploration of chemical space around a core structure that is known to be synthetically accessible and amenable to modification. gsconlinepress.comgsconlinepress.com

Advanced Applications and Functionalization in Interdisciplinary Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

5-((Trimethylsilyl)ethynyl)pyrimidine serves as a crucial intermediate in the synthesis of a wide array of complex molecular structures. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, which can be selectively removed under specific conditions to reveal a reactive ethynyl (B1212043) group. This functionality allows for its participation in various coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds. rsc.orgnih.govnih.govresearchgate.netrsc.org This reactivity is fundamental to its application in medicinal chemistry and the synthesis of specialty chemicals.

In the realm of medicinal chemistry, the pyrimidine (B1678525) nucleus is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The strategic incorporation of an ethynyl group at the 5-position of the pyrimidine ring, facilitated by intermediates like this compound, allows for the construction of novel and complex molecular scaffolds with potential biological activity. chemshuttle.com

This compound is particularly valuable in the development of bioactive molecules targeting a range of biological targets, including kinases, proteases, and G protein-coupled receptors. chemshuttle.com The pyrimidine scaffold can be elaborated through reactions at the ethynyl position to introduce diverse substituents, thereby enabling the exploration of structure-activity relationships and the optimization of lead compounds. Academic research leverages this intermediate to create libraries of novel compounds for high-throughput screening and to investigate new therapeutic approaches for various diseases.

Table 1: Examples of Biologically Relevant Scaffolds Derived from Pyrimidine Intermediates

| Scaffold Class | Therapeutic Target | Potential Application |

| Pyrazolo[3,4-d]pyrimidines | Kinases (e.g., BTK) | Oncology |

| Thieno[2,3-d]pyrimidines | Various enzymes | Anticancer, Anti-inflammatory |

| Imidazo[1,2-a]pyrazines | Kinases (e.g., TTK) | Oncology |

This table is for illustrative purposes and showcases the types of scaffolds that can be accessed through synthetic routes involving pyrimidine building blocks.

The pyrimidine core is also a key structural motif in many agrochemicals, including fungicides and herbicides. nih.govfrontiersin.orgresearchgate.netacs.org The development of new and more effective crop protection agents is a continuous area of research, driven by the need to overcome resistance and improve environmental profiles. This compound represents a potential building block for the synthesis of novel agrochemicals. The ethynyl group can be functionalized to introduce moieties that enhance the efficacy or spectrum of activity of the resulting compound. Research in this area explores the synthesis of pyrimidine derivatives with unique substitution patterns to discover new active ingredients for agriculture.

In the field of specialty chemicals, this compound can be used to create molecules with specific functional properties. For instance, it can serve as a precursor for the synthesis of fluorescent dyes and bioconjugation reagents, where the pyrimidine and alkyne groups contribute to the desired photophysical and chemical properties. chemshuttle.com

Integration into Advanced Materials Science Research

The electronic properties of the pyrimidine ring, specifically its electron-deficient nature, make it an attractive component for advanced materials. This compound provides a convenient entry point for incorporating this heterocycle into polymers, organic electronic devices, and supramolecular assemblies.

Conjugated polymers and oligomers are the cornerstone of organic optoelectronics. The alternating single and double bonds in their backbones allow for the delocalization of π-electrons, leading to unique electronic and optical properties. Pyrimidine units are often incorporated into these materials as electron-acceptor moieties to tune the polymer's energy levels and enhance its performance in devices. tdl.orgresearchgate.netresearchgate.nettdl.org

This compound is an ideal precursor for the synthesis of such polymers through cross-coupling reactions like the Sonogashira polymerization. The TMS-protected ethynyl group can react with aryl halides to build the polymer backbone. The properties of the resulting polymers, such as their band gap and charge carrier mobility, can be finely tuned by copolymerizing with different aromatic or heteroaromatic units. These materials are being investigated for applications in organic solar cells, light-emitting diodes, and field-effect transistors. lsu.edu

The electron-deficient character of the pyrimidine ring makes it a valuable component in organic electronic devices. When incorporated into organic semiconductors, it can facilitate electron transport, which is crucial for the performance of n-type and ambipolar organic field-effect transistors (OFETs). nih.govrsc.orgwikipedia.orgaip.org The ability to functionalize the pyrimidine core through the ethynyl linkage allows for the tailoring of molecular packing and electronic coupling in the solid state, which are critical parameters for device performance.

Furthermore, pyrimidine derivatives have been shown to form self-assembled systems with ordered structures. researchgate.net This property is being explored for the bottom-up fabrication of electronic components and for creating materials with anisotropic properties. The interplay of π-π stacking of the pyrimidine rings and other intermolecular interactions can lead to the formation of well-defined nanostructures.

Table 2: Potential Applications of Pyrimidine-Based Materials in Organic Electronics

| Device Type | Function of Pyrimidine Unit | Key Property |

| Organic Photovoltaics (OPVs) | Electron-acceptor | High open-circuit voltage |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transport or emissive layer | Tunable emission, charge balance |

| Organic Field-Effect Transistors (OFETs) | n-type or ambipolar semiconductor | High electron mobility |

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov The pyrimidine unit, with its nitrogen atoms capable of hydrogen bonding, can act as a recognition site for directing the self-assembly of molecules into well-defined supramolecular architectures. nih.govresearchgate.netmdpi.com The rigid, linear nature of the ethynyl group in this compound can also contribute to the formation of ordered structures. For instance, single-stranded DNA has been used as a template for the self-assembly of ethynyl pyrene (B120774) derivatives, demonstrating the potential for creating complex, functional assemblies. nih.gov

In the field of nanomaterials, pyrimidine-based precursors are being utilized in the synthesis of novel nanostructures. researchgate.netresearchgate.netyoutube.commdpi.com The ability to control the assembly of molecules at the nanoscale opens up possibilities for creating materials with unique optical, electronic, and catalytic properties. The functionalization of nanoparticles with pyrimidine derivatives can impart specific recognition or electronic functionalities.

Role in Novel Catalyst Design and Ligand Synthesis for Organometallic Chemistry

The pyrimidine scaffold is a privileged structure in coordination chemistry, valued for its nitrogen atoms which can act as potent coordination sites for a vast array of metal centers. The introduction of an ethynyl group at the 5-position, as seen in this compound, significantly broadens its utility, allowing it to serve as a versatile precursor for sophisticated ligands in organometallic chemistry. The terminal alkyne, revealed after the removal of the trimethylsilyl protecting group, can be directly involved in the coordination to a metal center or can be used as a reactive handle to build more complex, multidentate ligand systems.

Research has demonstrated the successful synthesis and characterization of transition metal complexes utilizing ethynylpyrimidine ligands. For instance, 2-ethynylpyrimidine (B1314018), an isomer of the deprotected form of the title compound, has been employed to create novel platinum(II) and gold(I) complexes. mdpi.com In these structures, the deprotonated alkynyl group forms a strong sigma bond with the metal center. mdpi.com This fundamental interaction is pivotal in the design of new organometallic catalysts, where the electronic properties of the metal's coordination sphere are critical for catalytic activity.

The pyrimidine ring itself imparts specific electronic characteristics to the resulting metal complex. As an electron-deficient heterocycle, it can influence the electron density at the metal center, thereby tuning its reactivity, stability, and catalytic performance. By modifying the pyrimidine core or by using the ethynyl group as an anchor point for further functionalization, ligands can be systematically designed to achieve desired catalytic outcomes for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.

The table below summarizes the key features of ethynylpyrimidine as a ligand in organometallic complexes, based on analogous structures.

| Feature | Description | Implication in Catalyst Design |

| Coordination Site | The nitrogen atoms of the pyrimidine ring and the deprotonated terminal alkyne can coordinate to metal centers. | Offers multiple modes of binding, allowing for the creation of mono- or polydentate ligands and stable metal complexes. |

| Electronic Tuning | The electron-deficient nature of the pyrimidine ring modulates the electronic environment of the metal center. | Allows for the fine-tuning of the catalyst's reactivity and selectivity for specific chemical transformations. |

| Structural Rigidity | The rigid framework provided by the pyrimidine and ethynyl groups helps in creating well-defined catalyst active sites. | Can lead to higher selectivity in catalytic reactions by controlling the approach of substrates to the metal center. |

| Functional Handle | The terminal alkyne can be used for post-coordination modification or to link the metal complex to supports or other molecular entities. | Enables the development of heterogeneous catalysts or multifunctional molecular systems. |

Although direct examples of catalysts derived specifically from this compound are not extensively documented in current literature, the principles established with isomeric structures like 2-ethynylpyrimidine strongly support its potential as a precursor for a new generation of tailored ligands and organometallic catalysts. mdpi.com The synthetic accessibility and the chemical versatility of this compound make it a promising candidate for exploration in the field of homogeneous and heterogeneous catalysis.

Exploration in Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A key requirement for such reactions is the use of functional groups that are abiotic and mutually reactive under physiological conditions. The terminal alkyne is one of the most widely used functional groups in this context, primarily for its participation in the highly reliable azide-alkyne cycloaddition reactions.

This compound is an excellent precursor for introducing a bioorthogonal handle into biomolecules. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, rendering it inert during other synthetic manipulations. This TMS group can be selectively and cleanly removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to unmask the reactive terminal alkyne at the desired stage.

Once deprotected, the resulting 5-ethynylpyrimidine (B139185) moiety can be conjugated to molecules bearing an azide (B81097) group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". harvard.edu This reaction is known for its high efficiency, selectivity, and biocompatibility, forming a stable triazole linkage. harvard.edu

A prominent example illustrating the utility of the 5-ethynylpyrimidine core in bioorthogonal applications is the use of its nucleoside derivative, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). EdU is a nucleoside analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov The ethynyl group on the pyrimidine base then serves as a handle for "clicking" on a fluorescently labeled azide probe, allowing for the precise and sensitive detection of cell proliferation. harvard.edunih.gov This method is a cornerstone technique in modern cell biology, highlighting the power of incorporating a small, bioorthogonal alkyne into a biological system. harvard.edu

Alternatively, for applications where the potential toxicity of a copper catalyst is a concern, the terminal alkyne can participate in a strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cnnih.govrsc.org This "copper-free" click reaction utilizes a strained cyclooctyne (B158145) derivative instead of a simple azide, where the ring strain provides the driving force for the reaction to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cn

The workflow for using this compound in bioorthogonal labeling is summarized in the table below.

| Step | Procedure | Key Reagents | Bioorthogonal Reaction | Application |

| 1. Incorporation | Synthetically attach the this compound moiety to a molecule of interest (e.g., a drug, probe, or biomolecule precursor). | - | - | Pre-functionalization of the target molecule. |

| 2. Deprotection | Remove the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne. | Fluoride source (e.g., TBAF) | - | Activation of the bioorthogonal handle. |

| 3. Ligation | React the alkyne-modified molecule with an azide-bearing probe within a biological system. | Azide probe, Copper(I) catalyst (for CuAAC) or Strained cyclooctyne probe (for SPAAC) | Azide-Alkyne Cycloaddition | Covalent labeling for imaging, tracking, or targeting. |

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within 5-((trimethylsilyl)ethynyl)pyrimidine.

A primary focus of these calculations is the determination of the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. From this optimized structure, a wealth of information about the electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the pyrimidine (B1678525) ring acts as an electron-withdrawing group, while the trimethylsilyl (B98337) (TMS) group can have a more complex electronic influence. The ethynyl (B1212043) linker provides a rigid connection and extends the π-system of the molecule. Quantum chemical calculations can precisely quantify these electronic effects. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Reaction Pathway Modeling and Transition State Analysis using DFT

Density Functional Theory is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, DFT can be used to model various transformations, such as its synthesis or subsequent reactions. A common method for installing the ethynyl group onto the pyrimidine ring is the Sonogashira cross-coupling reaction. nih.govresearchgate.net Computational modeling of this reaction would involve identifying the reactants, products, and all intermediate species along the reaction pathway.

The key to understanding the kinetics of a reaction is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the transition state and determine its energy. youtube.com The energy difference between the reactants and the transition state is the activation energy, which is a primary determinant of the reaction rate. By modeling the entire reaction pathway, including all intermediates and transition states, a complete energy profile can be constructed. This profile provides a detailed understanding of the reaction mechanism and can be used to predict how changes in the reactants or reaction conditions will affect the outcome. For instance, the effect of different catalysts or solvents on the Sonogashira coupling to form this compound could be computationally evaluated to identify optimal synthetic conditions. nih.gov

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) for Structural Elucidation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their characterization and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. nih.govdrugbank.com These predictions can aid in the assignment of experimental spectra, especially for complex molecules. For this compound, computational NMR would predict distinct signals for the pyrimidine protons, the trimethylsilyl protons, and the various carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) |

| Pyrimidine H-2 | 9.1 |

| Pyrimidine H-4 | 8.8 |

| Pyrimidine H-6 | 8.8 |

| TMS -CH₃ | 0.3 |

| Pyrimidine C-2 | 158.5 |

| Pyrimidine C-4 | 156.0 |

| Pyrimidine C-5 | 118.0 |

| Pyrimidine C-6 | 156.0 |

| Ethynyl C≡C-Si | 105.0 |

| Ethynyl C≡C-Pyr | 95.0 |

| TMS Si-C | 0.0 |

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from its optimized geometry. These frequencies correspond to the absorption bands observed in an IR spectrum. researchgate.netresearchgate.netchemistryconnected.com For this compound, characteristic vibrational modes would include the C-H stretching of the pyrimidine ring, the Si-C stretching of the TMS group, and the C≡C stretching of the ethynyl linker. vscht.cz Comparing the simulated IR spectrum with the experimental one can provide strong evidence for the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This allows for the prediction of the wavelength of maximum absorption (λmax) and can provide insights into the electronic structure of the chromophore.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational flexibility and interactions with other molecules. nih.gov For a relatively rigid molecule like this compound, conformational analysis might focus on the rotation of the trimethylsilyl group.

MD simulations can also provide valuable information about the intermolecular interactions of this compound. By simulating a system containing many molecules of the compound, it is possible to study how they pack together in the solid state or how they interact in solution. These simulations can reveal the presence of important non-covalent interactions, such as hydrogen bonding (if applicable), π-π stacking between pyrimidine rings, and van der Waals forces. mdpi.com Understanding these intermolecular interactions is crucial for predicting the physical properties of the material, such as its melting point and solubility.

In Silico Structure-Activity/Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchpublish.comscielo.brnih.gov These studies rely on the calculation of a large number of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. tandfonline.comresearchgate.net

For a series of pyrimidine derivatives including this compound, a QSAR study could be conducted to build a model that predicts their biological activity, for example, as enzyme inhibitors. nih.gov Molecular descriptors for this model could include electronic properties (such as HOMO and LUMO energies), steric parameters, and topological indices. Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of more potent compounds. Similarly, a QSPR model could be developed to predict physical properties like boiling point or solubility. researchgate.netnih.govacs.org

Table 3: Common Molecular Descriptors for QSAR/QSPR Studies (Hypothetical Values for this compound)

| Descriptor | Value |

| Molecular Weight | 176.28 |

| LogP | 2.5 |

| Polar Surface Area | 25.8 Ų |

| Number of Rotatable Bonds | 1 |

| Molar Refractivity | 52.3 cm³ |

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Routes

Future research will increasingly focus on developing greener and more efficient methods for synthesizing 5-((trimethylsilyl)ethynyl)pyrimidine and its derivatives. Traditional syntheses, often relying on palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, are effective but face challenges related to catalyst cost, metal contamination in the final product, and the use of hazardous solvents. The principles of green chemistry are guiding the development of next-generation synthetic protocols. nih.govrasayanjournal.co.in

Key areas of innovation include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the target pyrimidine (B1678525) structure will enhance efficiency and atom economy. rasayanjournal.co.in A notable sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which are accessible from biomass. bohrium.comacs.org This strategy proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org

Alternative Energy Sources: The use of microwave irradiation and ultrasonication is expected to become more prevalent. powertechjournal.comnih.gov These techniques can significantly reduce reaction times, improve yields, and often allow for reactions to be conducted in greener solvents or even under solvent-free conditions. rasayanjournal.co.inpowertechjournal.com

Heterogeneous and Reusable Catalysts: Research is moving towards replacing homogeneous palladium catalysts with solid-supported or nanoparticle-based catalysts. powertechjournal.com These are easier to separate from the reaction mixture, can be recycled multiple times, and minimize metal leaching into the product, which is particularly crucial for pharmaceutical applications.

Biocatalysis: The exploration of enzymatic pathways for the construction of the pyrimidine core or for the installation of the ethynyl (B1212043) side chain represents a frontier in sustainable synthesis. powertechjournal.com

| Methodology | Key Advantages | Future Research Focus | Reference |

|---|---|---|---|

| Traditional Cross-Coupling | High reliability and substrate scope | Development of cheaper, non-toxic metal catalysts | N/A |